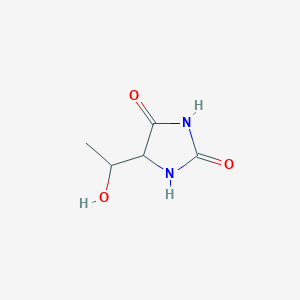

5-(1-Hydroxyethyl)imidazolidine-2,4-dione

Description

Historical and Structural Significance of Hydantoin (B18101) Derivatives in Chemical Synthesis and Medicinal Chemistry Research

The parent compound of the hydantoin family, imidazolidine-2,4-dione, is a five-membered heterocyclic ring containing two nitrogen atoms. nih.gov First isolated in the 19th century, the hydantoin scaffold has become recognized as a "privileged scaffold" in medicinal chemistry. nih.govchemicalbook.com This term denotes a molecular framework that is capable of binding to multiple biological targets, leading to a wide array of pharmacological activities. nih.gov

The structural significance of the hydantoin ring lies in its unique arrangement of hydrogen bond donors and acceptors, as well as multiple sites for substitution, which allows for extensive chemical modification. nih.govchemicalbook.com This versatility has enabled the synthesis of a vast library of derivatives with diverse biological functions. nih.gov Classical synthetic routes to the hydantoin core include the Bucherer-Bergs reaction and the Urech hydantoin synthesis, which remain valuable methods for creating 5-substituted and 5,5-disubstituted hydantoins. mdpi.comrsc.org

The historical importance of hydantoins is firmly established by their successful application in medicine. Perhaps the most well-known example is Phenytoin, an anticonvulsant drug used for decades in the treatment of epilepsy. nih.govrsc.org This success spurred further research, leading to the discovery of hydantoin derivatives with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. researchgate.netmdpi.comresearchgate.net

Interactive Table: Examples of Medicinally Important Hydantoin Derivatives

| Compound | Therapeutic Class | Primary Application |

| Phenytoin | Anticonvulsant | Treatment of seizure disorders rsc.org |

| Nitrofurantoin | Antibacterial | Treatment of urinary tract infections rsc.org |

| Dantrolene | Muscle Relaxant | Treatment of malignant hyperthermia rsc.org |

| Nilutamide | Antiandrogen | Treatment of prostate cancer rsc.org |

| Enzalutamide | Antiandrogen | Treatment of prostate cancer nih.gov |

The Unique Position of 5-(1-Hydroxyethyl)imidazolidine-2,4-dione as a Subject of Advanced Academic Investigation

This compound (CAS Number: 64420-00-4) occupies a unique position within the broader family of hydantoins due to the specific nature of its substituent at the C-5 position. scbt.com The presence of the 1-hydroxyethyl group introduces two key structural features that are of significant interest to synthetic and medicinal chemists:

Chirality: The carbon atom to which the hydroxyl group is attached is a stereocenter or chiral center. This means the molecule can exist as two non-superimposable mirror images, known as enantiomers. The stereochemistry of a drug molecule can be critical to its biological activity, as different enantiomers often interact differently with chiral biological targets like enzymes and receptors. This chirality makes this compound a valuable target for asymmetric synthesis—methods that selectively produce one enantiomer over the other. rsc.org

Functional Handle for Derivatization: The primary alcohol (hydroxyl group) is a highly versatile functional group. It serves as a "handle" for further chemical modification. Researchers can use this hydroxyl group as a starting point to synthesize a wide array of new derivatives through reactions such as esterification, etherification, or oxidation. This allows for the systematic exploration of structure-activity relationships (SAR), where modifications to the molecule's structure are correlated with changes in its biological activity.

These features make the compound an attractive building block and a target for academic investigation, aiming to unlock new synthetic pathways and potentially discover novel bioactive agents.

Current Research Landscape and Key Unanswered Questions Pertaining to this compound

While the broader class of 5-substituted hydantoins is well-researched, the specific compound this compound is not extensively detailed in current literature, suggesting it is an area ripe for further exploration. The current research landscape is thus defined more by the potential it represents and the unanswered questions its structure poses.

Key questions driving academic inquiry include:

Stereoselective Synthesis: What are the most efficient and scalable methods for the enantioselective synthesis of this compound? Developing such methods is crucial for accessing pure enantiomers to evaluate their individual biological profiles. rsc.org

Biological Activity Profile: Given the diverse activities of hydantoins, what is the full spectrum of biological effects for this compound? Investigations would likely screen for anticonvulsant, anticancer, antimicrobial, and enzyme inhibitory activities. nih.govnih.govresearchgate.net

Influence of Stereochemistry: How does the stereochemistry at the chiral center of the 1-hydroxyethyl group impact its interaction with biological targets? Understanding this is fundamental to designing more potent and selective derivatives.

Derivatization Potential: What novel compounds can be synthesized from the hydroxyl group, and what are their physicochemical and biological properties? This exploration could lead to new chemical entities with improved therapeutic potential.

Pharmacokinetic Properties: What are the absorption, distribution, metabolism, and excretion (ADME) properties of this molecule? Such studies are essential for determining its potential as a drug candidate.

Scope and Objectives of Academic Inquiry into this compound

The academic investigation of this compound is multifaceted, with objectives spanning organic synthesis, medicinal chemistry, and pharmacology. The primary goals of this research are outlined below.

Primary Research Objectives:

Synthetic Methodology Development: To design and optimize novel, efficient, and stereocontrolled synthetic routes to produce enantiomerically pure forms of the title compound.

Physicochemical Characterization: To fully characterize the compound's structural and physical properties using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. mdpi.com

Biological Screening and Evaluation: To conduct comprehensive in vitro and in vivo screening to identify and quantify any significant biological activities, leveraging the known pharmacological potential of the hydantoin scaffold. nih.gov

Structure-Activity Relationship (SAR) Studies: To synthesize a library of derivatives by modifying the 1-hydroxyethyl side chain and systematically evaluate how these structural changes affect biological activity, thereby identifying key pharmacophoric features.

Application as a Chiral Building Block: To explore the use of this compound as a versatile chiral intermediate for the synthesis of more complex heterocyclic systems and natural products.

Interactive Table: Physicochemical Properties of the Parent Hydantoin Scaffold

| Property | Value |

| Molecular Formula | C₃H₄N₂O₂ |

| Molecular Weight | 100.08 g/mol |

| Appearance | Colorless solid |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| LogP (Octanol/Water) | -1.69 |

Data pertains to the unsubstituted Imidazolidine-2,4-dione ring.

Structure

3D Structure

Properties

IUPAC Name |

5-(1-hydroxyethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c1-2(8)3-4(9)7-5(10)6-3/h2-3,8H,1H3,(H2,6,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOMFXACAPZPIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(=O)N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Preparation of 5 1 Hydroxyethyl Imidazolidine 2,4 Dione and Its Stereoisomers

Enantioselective and Diastereoselective Synthesis Strategies

The synthesis of 5-(1-Hydroxyethyl)imidazolidine-2,4-dione presents a significant stereochemical challenge, as it possesses two chiral centers: one at the C-5 position of the imidazolidine (B613845) ring and another at the carbinol carbon of the hydroxyethyl (B10761427) side chain. This complexity necessitates the use of advanced synthetic strategies that can precisely control the formation of up to four possible stereoisomers. Key approaches include the use of chiral auxiliaries, asymmetric catalysis, and resolution techniques to achieve high levels of enantiopurity and diastereoselectivity.

Chiral Auxiliary-Mediated Approaches to Asymmetric Imidazolidine Ring Formation

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of this compound, auxiliaries such as the Evans oxazolidinones can be employed to control the formation of the two stereocenters. wikipedia.orgwilliams.edu

A plausible strategy involves acylating a chiral oxazolidinone, like (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with a glycine (B1666218) equivalent. The resulting N-glycinyl imide can then undergo a highly diastereoselective aldol (B89426) reaction with acetaldehyde (B116499). The steric influence of the chiral auxiliary directs the approach of the acetaldehyde enolate, leading to the formation of a β-hydroxy-α-amino acid precursor with excellent stereocontrol. Subsequent hydrolysis of the auxiliary and cyclization with a cyanate (B1221674) or urea (B33335) source would yield the desired enantiomerically enriched this compound. The auxiliary can then be recovered and reused. wikipedia.orgwilliams.edu

Table 1: Representative Chiral Auxiliaries in Asymmetric Synthesis This table is generated based on established principles of asymmetric synthesis and is for illustrative purposes.

| Chiral Auxiliary | Typical Application | Potential Role in Synthesis of this compound |

|---|---|---|

| Evans Oxazolidinones | Diastereoselective aldol reactions, alkylations williams.edu | Control of stereocenters via asymmetric aldol addition of an acetaldehyde enolate to a chiral glycinate (B8599266) equivalent. |

| Camphorsultam | Diastereoselective Michael additions, Diels-Alder reactions wikipedia.org | Guiding the stereoselective addition of a two-carbon unit to an imidazolidine precursor. |

Asymmetric Catalysis for Stereocontrol at C-5 and the Hydroxyethyl Moiety

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov For the synthesis of this compound, several catalytic strategies can be envisioned.

One effective method is the asymmetric hydrogenation of a prochiral precursor, such as 5-acetyl-3-N-protected-imidazolidine-2,4-dione or 5-ethylideneimidazolidine-2,4-dione. Chiral metal complexes, for instance, those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands like f-spiroPhos, have demonstrated high efficacy in the enantioselective hydrogenation of similar substrates, affording chiral hydantoins with excellent enantiomeric excess (ee). nih.gov

Organocatalysis provides another powerful avenue. Chiral bifunctional catalysts, such as squaramides or thioureas derived from cinchona alkaloids, can activate both the nucleophile and the electrophile in an aldol-type reaction between an imidazolidine-2,4-dione precursor and acetaldehyde. This dual activation model facilitates a highly organized transition state, leading to the desired product with high diastereo- and enantioselectivity. rsc.org

Table 2: Asymmetric Catalytic Approaches for Hydantoin (B18101) Synthesis

| Catalytic System | Reaction Type | Substrate Type | Reported Efficiency |

|---|---|---|---|

| Rh/f-spiroPhos | Asymmetric Hydrogenation | 5-Alkylidene-2,4-diketoimidazolidines nih.gov | Up to 99.9% ee |

| Bifunctional Squaramide | Domino Addition-Aza-Michael | Bidentate aminomethyl enones and N-tosyl imines rsc.org | High diastereo- and enantioselectivity |

Kinetic Resolution and Dynamic Kinetic Resolution Techniques

Resolution techniques are employed to separate a racemic mixture of chiral molecules. In a classic kinetic resolution (KR), one enantiomer of the racemate reacts faster with a chiral reagent or catalyst, leaving the unreacted, slower-reacting enantiomer in enriched form. A major drawback is the maximum theoretical yield of 50% for a single enantiomer.

Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. mdpi.com This allows for the theoretical conversion of 100% of the starting material into a single, desired enantiomer. For a racemic mixture of this compound, a DKR process could be designed using a combination of an enzyme and a metal catalyst. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of the secondary alcohol, while a ruthenium-based catalyst could simultaneously racemize the unreacted alcohol enantiomer. This approach has been successfully applied to a wide range of chiral alcohols. princeton.edu

Key requirements for an efficient DKR process include:

An irreversible resolution step to ensure high enantioselectivity.

A racemization rate that is at least equal to or greater than the rate of reaction of the faster-reacting enantiomer.

The absence of spontaneous side reactions or product racemization.

Multicomponent Reaction Pathways to this compound Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. nih.gov The Bucherer-Bergs reaction is a classic MCR for the synthesis of 5,5-disubstituted hydantoins from a ketone, potassium cyanide, and ammonium (B1175870) carbonate. nih.gov

To synthesize this compound, this reaction could potentially be adapted by using a starting material like 3-hydroxy-2-butanone. The reaction would proceed through the formation of an aminonitrile intermediate, followed by cyclization to yield the desired hydantoin structure.

More contemporary MCRs have also been developed. For instance, a three-component reaction involving an α-keto ester (like ethyl pyruvate), an amine, and an isocyanate can lead to the formation of highly substituted hydantoin derivatives. mdpi.com By carefully selecting the keto-ester to mimic the hydroxyethyl side chain, this method could provide a direct route to the target scaffold.

Table 3: Comparison of Multicomponent Reactions for Hydantoin Synthesis

| Reaction Name | Reactants | Product | Relevance to Target Compound |

|---|---|---|---|

| Bucherer-Bergs Reaction | Ketone/Aldehyde, KCN, (NH₄)₂CO₃ nih.gov | 5,5-Disubstituted Hydantoin | Adaptable using 3-hydroxy-2-butanone as the ketone source. |

Chemo- and Regioselective Functionalization of Precursor Molecules

An alternative synthetic approach involves the modification of a pre-existing imidazolidine-2,4-dione core. This strategy relies on the ability to selectively introduce or modify a functional group at a specific position, primarily the C-5 carbon, without affecting other reactive sites in the molecule. beilstein-journals.orgnih.gov

One such pathway could begin with the synthesis of 5-acetylimidazolidine-2,4-dione. This precursor can be prepared through various methods, including the acylation of the hydantoin ring. The subsequent step would be a stereoselective reduction of the ketone in the acetyl group to a secondary alcohol. This reduction can be achieved with high stereocontrol using chiral reducing agents or catalytic asymmetric hydrogenation, thereby establishing the stereocenter on the side chain.

Another strategy involves the direct functionalization of the C-5 position of the imidazolidine-2,4-dione ring itself. This can be accomplished by generating an enolate or an equivalent nucleophile at C-5, which can then react with an electrophile like acetaldehyde in an aldol-type addition. Controlling the regioselectivity of this reaction is crucial to ensure that functionalization occurs at C-5 and not at the nitrogen atoms. nih.gov

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing this compound, several strategies can be employed to enhance the environmental sustainability of the process.

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water, ethanol, or even performing reactions under solvent-free conditions can significantly reduce environmental impact. polimi.it Some hydantoin syntheses have been successfully carried out in water. nih.gov

Catalysis: As discussed previously, both metal- and organo-catalytic methods are inherently greener than stoichiometric approaches because they reduce waste by using small amounts of catalyst that can often be recycled and reused. mdpi.com

Atom Economy: Multicomponent reactions are excellent examples of atom-economical processes, as they incorporate most or all of the atoms from the starting materials into the final product, minimizing the formation of by-products. nih.gov

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods.

By integrating these green chemistry principles into the synthetic design, the production of this compound can be made more efficient, cost-effective, and environmentally responsible. researchgate.net

Chemical Reactivity, Transformation Mechanisms, and Derivatization of 5 1 Hydroxyethyl Imidazolidine 2,4 Dione

Ring-Opening and Ring-Closing Reactions of the Imidazolidine (B613845) Core

The stability of the imidazolidine-2,4-dione (hydantoin) ring is significant, yet it can undergo ring-opening reactions under specific conditions, most notably through hydrolysis. The hydrolysis of hydantoins can proceed under both acidic and basic conditions, leading to the formation of α-amino acids. This process is of considerable interest, particularly in the context of amino acid synthesis and peptide chemistry.

Under basic conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons (typically C4), leading to the formation of a tetrahedral intermediate. Subsequent cleavage of the amide bond results in the opening of the ring to form a ureido acid intermediate. Further hydrolysis of the ureido group yields the corresponding α-amino acid, ammonia, and carbon dioxide.

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Following a series of proton transfer steps, the ring opens to yield an α-ureido acid, which can be further hydrolyzed to the α-amino acid.

Conversely, the formation of the 5-(1-hydroxyethyl)imidazolidine-2,4-dione ring, a ring-closing reaction, can be achieved through methods such as the Bucherer-Bergs synthesis. This multicomponent reaction typically involves the reaction of an aldehyde or ketone (in this case, 2-hydroxypropanal (B1205545) or a related precursor), with cyanide, and ammonium (B1175870) carbonate. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes upon reaction with cyanate (B1221674) (formed in situ from ammonium carbonate) to yield the hydantoin (B18101) ring.

Functional Group Transformations of the Hydroxyethyl (B10761427) Moiety

The hydroxyethyl side chain offers a versatile handle for a variety of functional group transformations, allowing for the synthesis of a diverse range of derivatives.

Selective Oxidation and Reduction Methodologies

The secondary alcohol of the hydroxyethyl group can be selectively oxidized to a ketone, yielding 5-acetylimidazolidine-2,4-dione. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and reaction conditions. Common reagents for the oxidation of secondary alcohols include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)), Dess-Martin periodinane, and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base). The selection of a mild oxidizing agent is crucial to avoid over-oxidation or side reactions involving the hydantoin ring.

Conversely, while the hydroxyethyl group is already in a reduced state, the analogous ketone, 5-acetylimidazolidine-2,4-dione, can be reduced to form this compound. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)). The stereochemical outcome of this reduction can often be controlled by the choice of reagent and reaction conditions, potentially leading to the selective formation of one diastereomer over the other.

Esterification, Etherification, and Substitution Reactions of the Hydroxyl Group

The hydroxyl group of the 1-hydroxyethyl moiety can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides in the presence of an acid or base catalyst. This reaction leads to the formation of the corresponding ester derivatives, which can have altered physical and biological properties.

Table 1: Representative Esterification Reactions

| Acylating Agent | Catalyst | Product |

|---|---|---|

| Acetic Anhydride | Pyridine | 5-(1-Acetoxyethyl)imidazolidine-2,4-dione |

Etherification of the hydroxyl group can be accomplished, for example, through the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

Nucleophilic substitution of the hydroxyl group is also a feasible transformation. The hydroxyl group is a poor leaving group, so it typically needs to be activated first, for instance, by conversion to a tosylate or mesylate. A subsequent reaction with a nucleophile can then displace the activated group.

Elimination Reactions Leading to Olefinic Derivatives

Dehydration of the 1-hydroxyethyl group can lead to the formation of 5-vinylimidazolidine-2,4-dione. This elimination reaction is typically acid-catalyzed and involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the removal of a proton from an adjacent carbon by a weak base to form the double bond. The conditions for this reaction, such as the choice of acid catalyst and temperature, need to be carefully controlled to avoid potential side reactions, including polymerization of the resulting olefinic derivative.

Electrophilic and Nucleophilic Reactions at the Imidazolidine Nitrogens and Carbonyls

The imidazolidine-2,4-dione ring possesses several sites susceptible to electrophilic and nucleophilic attack. The nitrogen atoms of the hydantoin ring are nucleophilic and can undergo reactions with electrophiles. The N-H protons are acidic and can be removed by a base, generating a nucleophilic anion.

Alkylation and acylation are common electrophilic substitution reactions at the nitrogen atoms. These reactions typically proceed by first deprotonating the hydantoin with a base to form the corresponding anion, which then acts as a nucleophile to attack an alkyl halide or an acyl chloride. The regioselectivity of these reactions (i.e., whether the reaction occurs at N1 or N3) can be influenced by the nature of the substituents on the ring and the reaction conditions.

The carbonyl groups of the imidazolidine ring are electrophilic and can be attacked by nucleophiles. As discussed in the context of ring-opening, hydrolysis is a key example of a nucleophilic acyl substitution reaction. Other strong nucleophiles, such as Grignard reagents or organolithium compounds, can also add to the carbonyl carbons, potentially leading to ring-opened products or other complex transformations. The reactivity of the two carbonyl groups (at C2 and C4) can differ based on the electronic environment created by the substituents on the ring.

Table 2: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Reagents/Conditions | Potential Products |

|---|---|---|---|

| Imidazolidine Ring | Ring-Opening (Hydrolysis) | Strong Acid or Base | α-(1-Hydroxyethyl)glycine |

| Secondary Alcohol | Oxidation | PCC, Dess-Martin Periodinane | 5-Acetylimidazolidine-2,4-dione |

| Secondary Alcohol | Esterification | Acyl Halide, Acid Anhydride | Ester derivatives |

| Secondary Alcohol | Etherification | Alkyl Halide, Strong Base | Ether derivatives |

| Secondary Alcohol | Elimination (Dehydration) | Strong Acid, Heat | 5-Vinylimidazolidine-2,4-dione |

| Imidazolidine Nitrogens | Alkylation/Acylation | Base, Alkyl/Acyl Halide | N-substituted derivatives |

Mechanistic Investigations of Reaction Pathways via Isotopic Labeling and Kinetic Studies

The elucidation of reaction mechanisms for a specific compound such as this compound is foundational to understanding its chemical behavior, predicting its transformations, and developing derivatives. While direct mechanistic studies on this particular hydantoin are not extensively documented in publicly available literature, a robust understanding can be extrapolated from research on analogous 5-substituted hydantoins and the general principles of hydantoin chemistry. Methodologies such as isotopic labeling and kinetic studies are powerful tools for these investigations.

Isotopic labeling involves the substitution of an atom in a molecule with one of its isotopes to trace the atom's fate during a chemical reaction. rsc.org This technique can provide definitive evidence for proposed reaction intermediates and pathways. For hydantoin derivatives, isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O) can be strategically incorporated to probe various reaction mechanisms. openmedscience.com For instance, in the context of this compound, isotopic labeling could be employed to study several key transformations:

Ring Opening and Hydrolysis: The stability of the imidazolidine-2,4-dione ring is a critical aspect of its chemistry. Alkaline hydrolysis of the hydantoin ring typically proceeds via nucleophilic attack of a hydroxide ion. rsc.org To investigate this mechanism for this compound, an ¹⁸O-labeling study could be designed. By conducting the hydrolysis in ¹⁸O-labeled water (H₂¹⁸O), the position of the ¹⁸O atom in the resulting hydantoic acid derivative can be determined. This would clarify which of the carbonyl carbons is preferentially attacked by the hydroxide ion.

Side-Chain Reactions: The 1-hydroxyethyl group is susceptible to various transformations, such as oxidation, esterification, or dehydration. Deuterium labeling of the side chain could be used to probe the mechanisms of these reactions. For example, in an acid-catalyzed dehydration to form 5-vinylimidazolidine-2,4-dione, a primary kinetic isotope effect would be expected if the C-H bond cleavage at the carbon bearing the hydroxyl group is the rate-determining step.

Formation of the Hydantoin Ring: The Bucherer-Bergs synthesis is a common method for preparing 5-substituted hydantoins. nih.gov Isotopic labeling can be used to elucidate the mechanism of this reaction. For the synthesis of this compound, using ¹³C-labeled potassium cyanide (K¹³CN) would result in a ¹³C label at the C4 position of the hydantoin ring, confirming the origin of this carbon atom. Similarly, using ¹⁵N-labeled ammonium carbonate ((¹⁵NH₄)₂CO₃) would introduce ¹⁵N atoms into the hydantoin ring, allowing for the tracking of the nitrogen atoms throughout the reaction.

Kinetic studies, which measure the rate of a chemical reaction, provide complementary information to isotopic labeling experiments. By systematically varying parameters such as reactant concentrations, temperature, and pH, the rate law and activation parameters (enthalpy and entropy of activation) can be determined. These data offer insights into the molecularity of the rate-determining step and the structure of the transition state.

For this compound, kinetic studies could be applied to:

Determine the Rate Law for Hydrolysis: The rate of hydrolysis of the hydantoin ring can be monitored by techniques such as UV-Vis spectroscopy or HPLC. A kinetic study of the alkaline hydrolysis of 3-arylimidazolidine-2,4-diones demonstrated a first-order dependence on the hydroxide ion concentration, suggesting a bimolecular rate-determining step. rsc.org A similar study on this compound would likely reveal a similar rate law, providing evidence for a direct attack of the hydroxide ion on one of the carbonyl carbons.

Investigate the Solvent Isotope Effect: By comparing the reaction rate in H₂O to that in D₂O, the solvent isotope effect (kH₂O/kD₂O) can be determined. For the hydrolysis of 3-arylimidazolidine-2,4-diones, a low deuterium isotope solvent effect was observed, which is consistent with a mechanism where the hydroxide ion acts as a nucleophile rather than a general base. rsc.org

The following interactive data tables present hypothetical yet plausible research findings from such mechanistic investigations on this compound, based on data from analogous systems.

Table 1: Hypothetical Kinetic Data for the Alkaline Hydrolysis of this compound

| [OH⁻] (mol/L) | Initial Rate (mol/L·s) | Rate Constant (k) (L/mol·s) |

| 0.01 | 1.5 x 10⁻⁶ | 1.5 x 10⁻⁴ |

| 0.02 | 3.0 x 10⁻⁶ | 1.5 x 10⁻⁴ |

| 0.05 | 7.5 x 10⁻⁶ | 1.5 x 10⁻⁴ |

| 0.10 | 1.5 x 10⁻⁵ | 1.5 x 10⁻⁴ |

Table 2: Hypothetical Isotopic Labeling Studies for Mechanistic Elucidation

| Experiment | Labeled Reactant | Reaction Studied | Expected Product and Label Position | Mechanistic Insight |

| 1 | H₂¹⁸O | Alkaline Hydrolysis | 2-((1-Hydroxyethyl)carbamoyl)amino)acetic acid with ¹⁸O incorporated into the carboxyl group derived from C4. | Confirms nucleophilic attack of hydroxide at the C4 carbonyl. |

| 2 | K¹³CN | Bucherer-Bergs Synthesis | This compound with ¹³C at the C4 position. | Elucidates the origin of the C4 carbon in the hydantoin ring. |

| 3 | (¹⁵NH₄)₂CO₃ | Bucherer-Bergs Synthesis | This compound with ¹⁵N at the N1 and N3 positions. | Traces the incorporation of nitrogen from ammonium carbonate. |

| 4 | 5-(1-Hydroxyethyl-1-d)imidazolidine-2,4-dione | Acid-Catalyzed Dehydration | Slower rate of 5-vinylimidazolidine-2,4-dione formation compared to the unlabeled compound. | Suggests C-H bond cleavage is part of the rate-determining step (Primary Kinetic Isotope Effect). |

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 5 1 Hydroxyethyl Imidazolidine 2,4 Dione

High-Resolution NMR Spectroscopy for Conformational and Stereochemical Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-(1-Hydroxyethyl)imidazolidine-2,4-dione in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide definitive information about the chemical environment, connectivity, and spatial arrangement of atoms.

For this compound, the ¹H NMR spectrum would reveal distinct signals for the protons on the hydantoin (B18101) ring (N1-H, N3-H, C5-H) and the 1-hydroxyethyl side chain (C1'-H, C2'-H₃, O-H). The coupling constants (J-values) between adjacent protons, such as between C5-H and C1'-H, are critical for confirming the connectivity and inferring dihedral angles via the Karplus equation, which provides insights into the preferred conformation of the side chain relative to the ring.

2D NMR techniques are essential for unambiguous assignment and for probing spatial relationships. Correlation Spectroscopy (COSY) would establish the proton-proton coupling network, definitively linking the C5-H to the C1'-H and the C1'-H to the C2'-H₃ protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton to its directly attached carbon atom, allowing for the assignment of the ¹³C spectrum.

To investigate the three-dimensional structure and stereochemistry, Nuclear Overhauser Effect (NOE) based experiments are paramount.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) detect through-space interactions between protons that are in close proximity (typically <5 Å). columbia.eduyoutube.com For this compound, NOESY/ROESY cross-peaks between specific protons of the hydantoin ring and the hydroxyethyl (B10761427) side chain would reveal their relative orientation. researchgate.net For example, observing an NOE between the C5-H and the C2'-H₃ protons would suggest a conformation where the methyl group is folded back towards the hydantoin ring. Such data is invaluable for determining the relative configuration of the two stereocenters (C5 and C1') in a specific diastereomer. nih.govacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N1-H | ~10.5 (s, 1H) | - |

| C2 | - | ~157 |

| N3-H | ~8.0 (s, 1H) | - |

| C4 | - | ~173 |

| C5-H | ~4.2 (d, 1H) | ~65 |

| C1'-H | ~3.8 (m, 1H) | ~68 |

| 1'-OH | ~5.0 (d, 1H) | - |

| C2'-H₃ | ~1.1 (d, 3H) | ~20 |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature. s = singlet, d = doublet, m = multiplet.

Vibrational Spectroscopy (FT-IR, Raman) for Elucidating Molecular Vibrations and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of this compound by probing its molecular vibrations. americanpharmaceuticalreview.com

FT-IR Spectroscopy would be particularly sensitive to the polar functional groups present. The spectrum is expected to be dominated by strong absorption bands corresponding to:

O-H and N-H Stretching: Broad bands in the 3500-3100 cm⁻¹ region, indicative of hydrogen bonding. The hydroxyl group (O-H) and the two amide protons (N-H) of the hydantoin ring are strong hydrogen bond donors.

C=O Stretching: Two distinct and intense absorption bands are expected for the carbonyl groups at C2 and C4, typically found in the 1780-1700 cm⁻¹ range. The precise positions of these bands can be influenced by hydrogen bonding interactions with the O-H and N-H groups, which tend to shift the absorption to lower wavenumbers. mdpi.com

C-O Stretching: A band in the 1150-1050 cm⁻¹ region corresponding to the stretching vibration of the alcohol C-O bond.

Raman Spectroscopy offers complementary information. While C=O stretches are also visible, Raman is often more sensitive to non-polar bonds and symmetric vibrations. It would be particularly useful for analyzing the hydantoin ring's skeletal vibrations and the C-C bond of the ethyl side chain. The comparison of FT-IR and Raman spectra helps in a more complete assignment of vibrational modes based on selection rules. americanpharmaceuticalreview.com

Crucially, these techniques can elucidate intermolecular interactions. In the solid state or in concentrated solutions, significant peak shifting and broadening, especially in the N-H, O-H, and C=O regions, would provide strong evidence for the formation of an extensive hydrogen-bonding network, a characteristic feature of hydantoin derivatives. unito.it

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Alcohol | ~3400 (broad) |

| N-H Stretch | Amide | ~3200 (broad) |

| C-H Stretch | Alkyl | 2980-2850 |

| C=O Asymmetric Stretch | Ureide (C2) | ~1770 |

| C=O Symmetric Stretch | Amide (C4) | ~1710 |

| N-H Bend | Amide | ~1650 |

| C-O Stretch | Alcohol | ~1100 |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination and Crystal Packing Analysis

Single-crystal X-ray diffraction is the most powerful technique for obtaining an unambiguous, three-dimensional structure of a molecule in the solid state. For this compound, this method would provide precise bond lengths, bond angles, and torsion angles, confirming its covalent structure and absolute stereochemistry (if a chiral resolving agent is used or spontaneous resolution occurs). tandfonline.comtandfonline.com

The analysis would definitively establish the conformation of the molecule in the crystal lattice. This includes the planarity or slight puckering of the five-membered hydantoin ring and the specific orientation of the 1-hydroxyethyl substituent relative to the ring. nih.gov

Beyond the individual molecule, X-ray diffraction reveals the crystal packing and the supramolecular architecture. Given the presence of multiple hydrogen bond donors (two N-H groups, one O-H group) and acceptors (two C=O groups, one O-H group), it is expected that this compound would form an extensive and intricate network of intermolecular hydrogen bonds. acs.orgacs.org These interactions dictate the crystal's stability and physical properties. The analysis would identify specific hydrogen bonding motifs, such as the common R²₂(8) ring motif formed between the N-H and C=O groups of two adjacent hydantoin rings, as well as interactions involving the hydroxyethyl side chain. tandfonline.com

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~9.8 |

| β (°) | ~105 |

| Volume (ų) | ~820 |

| Z (molecules/unit cell) | 4 |

| Key H-Bond Interactions | N1-H···O4, N3-H···O2, O1'-H···O4 |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment and Enantiomeric Purity Assessment

The this compound molecule possesses two stereogenic centers (at C5 and C1'), meaning it can exist as four distinct stereoisomers: (5R, 1'R), (5S, 1'S), (5R, 1'S), and (5S, 1'R). Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these chiral molecules. wikipedia.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. wikipedia.org Since the carbonyl groups of the hydantoin ring are the primary chromophores in the accessible UV region, their n→π* electronic transitions (around 210-240 nm) are expected to be CD-active due to the chiral environment. Each enantiomer of a diastereomeric pair, for example (5R, 1'R) and (5S, 1'S), would produce mirror-image CD spectra. A positive Cotton effect in one enantiomer would correspond to a negative Cotton effect of equal magnitude in the other. This allows for the differentiation and quantification of enantiomers.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. It is closely related to CD spectroscopy (via the Kronig-Kramers relations) and provides complementary information. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the absolute configuration of the molecule.

These techniques are invaluable for:

Assigning Absolute Configuration: By comparing experimental CD/ORD spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) for a known configuration, the absolute stereochemistry of the molecule can be determined.

Assessing Enantiomeric Purity: The magnitude of the CD signal or optical rotation is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). This allows for a rapid and accurate determination of the enantiomeric purity of a synthesized or isolated sample.

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Isomeric Differentiation

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound. Advanced techniques, such as tandem mass spectrometry (MS/MS) using high-resolution analyzers (e.g., Q-TOF, Orbitrap), provide detailed structural information through the analysis of fragmentation pathways. core.ac.uk

Using a soft ionization technique like Electrospray Ionization (ESI), the molecule would be detected primarily as the protonated species, [M+H]⁺. Subsequent collision-induced dissociation (CID) of this precursor ion would generate a series of characteristic product ions. The fragmentation pathways can be used to confirm the structure and differentiate it from isomers.

Expected key fragmentation pathways for [M+H]⁺ of this compound include:

Loss of Water: A facile neutral loss of H₂O from the protonated hydroxyethyl side chain.

α-Cleavage: Cleavage of the C5-C1' bond, resulting in the loss of the entire hydroxyethyl side chain as acetaldehyde (B116499) (CH₃CHO) or the formation of a fragment corresponding to the protonated hydantoin ring with a radical at C5.

Ring Fragmentation: Cleavage of the hydantoin ring itself. Common pathways for hydantoins include the loss of isocyanic acid (HNCO) or cleavage across the C2-N3 and C4-C5 bonds. mdpi.comtandfonline.com

By precisely measuring the mass-to-charge ratio (m/z) of the precursor and fragment ions, the elemental composition of each piece can be determined, allowing for the confident elucidation of the fragmentation mechanism. nih.gov This detailed fragmentation fingerprint is crucial for distinguishing this compound from structural isomers, such as those where the hydroxyethyl group is attached to one of the nitrogen atoms instead of the C5 carbon.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Proposed) | Proposed Formula | Description |

| 159.071 | [C₅H₁₁N₂O₃]⁺ | Protonated Molecule [M+H]⁺ |

| 141.061 | [C₅H₉N₂O₂]⁺ | [M+H - H₂O]⁺ |

| 115.045 | [C₄H₇N₂O₂]⁺ | [M+H - CH₃CHO]⁺ |

| 100.035 | [C₃H₄N₂O₂]⁺ | Hydantoin core fragment |

| 72.045 | [C₃H₆NO]⁺ | Fragment from side chain and C5 |

Computational Chemistry and Theoretical Studies on 5 1 Hydroxyethyl Imidazolidine 2,4 Dione

Electronic Structure Calculations (DFT, Ab Initio) for Characterizing Ground State Properties, Frontier Orbitals, and Charge Distribution

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are commonly employed to determine ground state properties. For 5-(1-Hydroxyethyl)imidazolidine-2,4-dione, these calculations would reveal details about its geometry, electronic distribution, and molecular orbitals.

Ground State Properties: DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can be used to optimize the molecular geometry. nih.gov For similar hydantoin (B18101) derivatives, the imidazolidine (B613845) ring is often found to be nearly planar. nih.govnih.gov The bond lengths and angles would be typical for C-N, C-O, and C-C bonds, with the geometry around the sp3-hybridized carbon at the 5-position adopting a tetrahedral arrangement.

Frontier Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. In many organic molecules, the HOMO is often localized on electron-rich regions, while the LUMO is on electron-deficient areas. For this compound, the HOMO is expected to have contributions from the lone pairs of the oxygen and nitrogen atoms, while the LUMO would likely be centered on the carbonyl groups.

Charge Distribution: The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electrophilic and nucleophilic sites of a molecule. For this compound, the oxygen atoms of the carbonyl and hydroxyl groups would exhibit negative electrostatic potential (red regions), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amine and hydroxyl groups would show positive electrostatic potential (blue regions), making them potential sites for nucleophilic interaction.

Table 1: Predicted Electronic Properties of this compound (Hypothetical Data Based on Similar Compounds)

| Property | Predicted Value | Method |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311G(d,p) |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-311G(d,p) |

Conformational Analysis and Energy Landscape Mapping

The side chain at the 5-position of this compound introduces conformational flexibility. Conformational analysis aims to identify the most stable arrangement of atoms (conformers) and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.

For the 1-hydroxyethyl side chain, the key rotatable bond is the C-C bond connecting the side chain to the imidazolidine ring. The relative orientation of the hydroxyl group with respect to the ring will determine the different conformers. The stability of these conformers is influenced by steric hindrance and intramolecular hydrogen bonding. It is plausible that a conformer stabilized by an intramolecular hydrogen bond between the hydroxyl group and one of the carbonyl oxygens of the ring would be among the most stable. researchgate.net

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (N-C5-C-O) | Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| 1 | 60° | 0.0 | Intramolecular H-bond |

| 2 | 180° | 1.5 | Steric repulsion |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). The predicted chemical shifts for the protons and carbons in the imidazolidine ring and the hydroxyethyl (B10761427) side chain would be influenced by their chemical environment. mdpi.com For instance, the protons on the chiral carbon of the side chain are diastereotopic and would be expected to show distinct chemical shifts.

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups can be computed. For this compound, characteristic vibrational modes would include the N-H stretching of the imide groups, C=O stretching of the carbonyls, and O-H stretching of the hydroxyl group. researchgate.netmdpi.com

Table 3: Predicted vs. Experimental Spectroscopic Data for a Generic 5-substituted Hydantoin

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| ¹³C Chemical Shift (C=O) | 170-175 ppm | 168-173 ppm |

| ¹H Chemical Shift (N-H) | 7.5-8.5 ppm | 7.8-8.9 ppm |

Molecular Dynamics Simulations for Dynamic Behavior in Various Solvent Environments

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. nih.govnih.gov Simulating this compound in different solvents, such as water or ethanol, would reveal how the solvent affects its conformational preferences and hydrogen bonding patterns.

In an aqueous environment, the molecule would form intermolecular hydrogen bonds with water molecules, which might compete with and disrupt any intramolecular hydrogen bonds. The dynamics of the hydroxyethyl side chain would also be influenced by the viscosity and polarity of the solvent. Such simulations are valuable for understanding how the molecule behaves in a biological context.

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry can be used to model potential chemical reactions involving this compound. This includes identifying the transition states and calculating the activation energies for various reaction pathways. For example, the hydrolysis of the imidazolidine ring or reactions involving the hydroxyl group could be modeled. Understanding these mechanisms at a theoretical level can provide valuable information for synthetic chemistry and for understanding the metabolic fate of the compound.

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Molecular Descriptors and Theoretical Potency Prediction

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net Although specific QSAR studies on this compound are not available, we can consider the types of molecular descriptors that would be relevant for such a study on a series of related hydantoin derivatives.

These descriptors can be calculated computationally and include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. researchgate.net By correlating these descriptors with a measured biological activity (e.g., enzyme inhibition), a QSAR model can be developed. This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Table 4: Relevant Molecular Descriptors for QSAR Studies of Hydantoin Derivatives

| Descriptor Class | Examples | Relevance |

|---|---|---|

| Electronic | Partial charges, HOMO/LUMO energies | Electrostatic interactions with a biological target |

| Steric | Molecular weight, volume, surface area | Shape complementarity with the active site |

| Hydrophobic | LogP | Membrane permeability and hydrophobic interactions |

Mechanistic Biological Investigations and Biochemical Interactions of 5 1 Hydroxyethyl Imidazolidine 2,4 Dione in Non Human Systems

Elucidation of Molecular Targets and Binding Mechanisms through In Vitro Assays

There is no available data from in vitro assays such as enzyme kinetics or receptor binding studies that identify the specific molecular targets of 5-(1-Hydroxyethyl)imidazolidine-2,4-dione. While studies on other hydantoin (B18101) derivatives have identified targets like the ABCB1 transporter, various kinases, and ion channels, these findings cannot be extrapolated to the specific title compound without direct experimental evidence. nih.govresearchgate.net

Structure-Activity Relationship Studies for Understanding Molecular Determinants of Biological Function

No structure-activity relationship (SAR) studies focusing on this compound or its close analogs have been published. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. Research on different classes of hydantoin derivatives, such as 5-arylidene derivatives, has established relationships between specific substitutions and activities like anti-arrhythmic effects, but similar analyses for the 5-(1-hydroxyethyl) substitution are absent from the literature. nih.gov

Mechanistic Studies of Cellular Uptake and Intracellular Localization in Model Cell Lines

Scientific literature lacks specific studies on the cellular uptake, distribution, or intracellular localization of this compound in any model cell lines. The processes by which this compound might enter cells and where it accumulates remain uninvestigated.

Investigation of Biochemical Pathways Modulation and Pathway Perturbation in Non-Human Cell Cultures

There are no published findings detailing the effects of this compound on any biochemical or signaling pathways in non-human cell cultures. While other hydantoin-based compounds have been shown to modulate pathways involved in cancer and inflammation, the impact of this specific molecule is currently unknown. ekb.egekb.eg

Exploration of Biological Interactions in Microorganism or Plant Models

No research has been published exploring the biological interactions or potential effects of this compound in microorganism or plant models. The broader class of hydantoin derivatives has been investigated for antimicrobial and herbicidal properties, but data specific to this compound is not available. mdpi.comnih.gov

Investigation of Biological Pathways and Molecular Responses in Non-Human In Vivo Models

There is a lack of in vivo studies in non-human models that would provide mechanistic insights or evidence of target engagement for this compound. Consequently, its physiological effects and the molecular responses it may trigger in a whole-organism context have not been characterized.

Applications of 5 1 Hydroxyethyl Imidazolidine 2,4 Dione in Advanced Chemical Synthesis and Emerging Technologies

Utilization as a Chiral Building Block in the Synthesis of Complex Natural Products and Analogues

The hydantoin (B18101) scaffold is a core component of several bioactive natural products, and enantioenriched 5-monosubstituted hydantoins are recognized as valuable chiral auxiliaries and building blocks in asymmetric synthesis. nih.govsemanticscholar.org The development of methods for the asymmetric synthesis of such compounds from achiral precursors is an important area of research. nih.gov 5-(1-Hydroxyethyl)imidazolidine-2,4-dione, by virtue of its pre-existing stereocenter and functional groups, is well-suited for use in the "chiral pool," where naturally existing chiral substances are used to produce new complex chiral compounds. researchgate.net

The primary value of this molecule lies in its potential to serve as a versatile intermediate. The hydroxyl group can be easily modified or used as a handle for further synthetic transformations, while the hydantoin ring can be either retained as a key pharmacophore or hydrolyzed to yield a non-natural α-amino acid. The synthesis of important natural products and potential therapeutics often relies on such efficient and simple building blocks. nih.gov For instance, marine natural products such as agesamides A and B feature a 5-monosubstituted hydantoin core. nih.govsemanticscholar.org The synthesis of analogues of these complex molecules could foreseeably start from a chiral precursor like this compound.

Table 1: Examples of Hydantoin-Containing Natural Products and Bioactive Molecules This table presents examples of molecules containing the hydantoin scaffold, illustrating the importance of this chemical class in natural product synthesis and medicinal chemistry.

| Compound Name | Significance | Reference |

|---|---|---|

| Agesamides A and B | Marine natural products with a 5-monosubstituted hydantoin scaffold. | nih.govsemanticscholar.org |

| Parazoanthine A | A marine natural product containing the hydantoin core structure. | nih.govsemanticscholar.org |

| Phenytoin | A widely used anticonvulsant drug featuring a 5,5-disubstituted hydantoin ring. | ekb.egrsc.org |

| Enzalutamide | A nonsteroidal antiandrogen used in prostate cancer treatment. | nih.govekb.eg |

| Nitrofurantoin | An antibacterial drug built upon the hydantoin framework. | ekb.egrsc.org |

Role as a Ligand or Catalyst Precursor in Organic Transformations

The utility of a molecule as a ligand in transition metal catalysis is often dictated by its ability to coordinate to a metal center through heteroatoms and to create a specific steric and electronic environment. The catalytic activity of such complexes is intrinsically linked to the catalyst's structure. nih.gov The this compound molecule possesses multiple potential coordination sites, including the nitrogen and oxygen atoms of the hydantoin ring and the oxygen of the hydroxyethyl (B10761427) side chain.

While direct studies of this specific compound as a ligand are limited, other hydantoin derivatives have been successfully used to create metal complexes. For example, fused tetrahydroisoquinoline-hydantoin (Tic-hydantoin) structures have been identified as key pharmacophores for creating high-affinity ligands for sigma-1 receptors, underscoring the importance of the hydantoin moiety in molecular recognition. nih.gov Furthermore, the hydroxyl group on the side chain of this compound could be functionalized to create more complex chiral ligands, such as bidentate or tridentate ligands, which are highly valuable in asymmetric catalysis. The synthesis of piperazine-spirooxindole frameworks has been achieved using rhodium or copper catalysis with related nitrogenous heterocycles, demonstrating the compatibility of such ring systems with transition metal-mediated transformations.

Integration into Supramolecular Assemblies and Functional Soft Materials

The imidazolidine-2,4-dione ring is an excellent motif for directing the formation of supramolecular structures due to its distinct hydrogen-bonding capabilities. The ring possesses two N-H groups, which act as hydrogen bond donors, and two carbonyl C=O groups, which are effective hydrogen bond acceptors. ekb.eg This enables the formation of robust and predictable intermolecular hydrogen bonds, which can assemble molecules into well-defined chains, rings, and higher-order three-dimensional frameworks. tandfonline.comnih.gov

Studies on related compounds, such as 5-methyl-5-phenyl hydantoin, have shown that the crystal packing is governed by N–H···O hydrogen bonds, forming chains and complex ring patterns. tandfonline.com Similarly, the structure of 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione reveals that molecules are linked by both N—H⋯O and O—H⋯O hydrogen bonds to create a three-dimensional network. nih.gov Given these precedents, this compound is an ideal candidate for designing functional soft materials like gels or liquid crystals. The combination of the hydantoin ring's hydrogen bonding sites with the additional hydrogen-bonding capability of the hydroxyethyl side chain could lead to the formation of intricate and stable supramolecular polymers and architectures. researchgate.netresearchgate.net

Potential in Polymer Chemistry and Controlled Release Systems

The incorporation of bioactive scaffolds into polymer chains is a rapidly growing field, particularly for applications in materials science and medicine. Hydantoin-containing polymers have been developed for use as rechargeable antibacterial surfaces. researchgate.net The structural features of this compound make it a suitable monomer for polymerization. The secondary hydroxyl group provides a reactive site for condensation polymerization or for grafting onto other polymer backbones.

A patent exists for the creation of polymeric hydantoin quaternary ammonium (B1175870) compounds, demonstrating the feasibility of integrating the hydantoin ring into macromolecules. google.com Polymer-based hydrogels, which are hydrophilic polymer networks capable of holding large amounts of water, are widely used in drug delivery systems. nih.govnih.govfrontiersin.org These systems can be engineered to provide controlled and sustained release of therapeutic agents. nih.govnih.gov A polymer derived from or incorporating this compound could combine the inherent biological properties of the hydantoin scaffold with the tunable physical properties of a hydrogel, making it a promising candidate for advanced drug delivery matrices. mdpi.com

Table 2: Functional Groups of this compound and Their Potential Polymer Applications This table outlines the key functional groups of the title compound and their potential roles in the synthesis of functional polymers.

| Functional Group | Type | Potential Role in Polymer Chemistry |

|---|---|---|

| Hydroxyl (-OH) | Secondary Alcohol | Site for esterification or etherification; can act as an initiator or monomer in condensation polymerization. |

| Amide N-H (N1-H) | Secondary Amide | Potential site for functionalization or cross-linking; can participate in hydrogen bonding to structure the polymer matrix. |

| Imide N-H (N3-H) | Imide | Can be functionalized to attach the monomer to a polymer backbone; potential halogen-binding site in N-halamine polymers. researchgate.net |

| Carbonyl (C=O) | Amide/Urea (B33335) | Provides sites for hydrogen bonding, influencing the physical properties (e.g., swelling) of hydrogels. |

Application in Chemical Biology Tools for Investigating Biological Processes

Hydantoin derivatives possess a wide spectrum of biological and pharmacological properties, including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer activities. ekb.egontosight.aiontosight.aijddtonline.info This makes the hydantoin scaffold a "privileged" structure in medicinal chemistry and a valuable starting point for the development of chemical biology tools. researchgate.netresearchgate.net These tools can be used as molecular probes or inhibitors to study biological pathways.

For example, various hydantoin derivatives have been evaluated for their ability to modulate the activity of P-glycoprotein (ABCB1), a transporter protein involved in multidrug resistance in cancer cells. nih.gov Such studies help to elucidate the structure-activity relationships required for inhibiting specific biological targets. nih.gov The this compound molecule, with its chiral center and hydroxyl group, offers multiple points for modification. The hydroxyl group can be used as a handle to attach fluorescent tags, biotin, or other reporter groups, allowing the molecule to be used as a probe to track binding events or cellular localization. By synthesizing a library of derivatives based on this chiral scaffold, researchers could systematically investigate interactions with enzymes or receptors, contributing to the rational design of new therapeutic agents.

Future Research Directions and Unexplored Avenues for 5 1 Hydroxyethyl Imidazolidine 2,4 Dione Research

Development of Novel Asymmetric Synthetic Methodologies with Enhanced Efficiency and Selectivity

The presence of a stereocenter at the 1-hydroxyethyl substituent necessitates stereocontrolled synthetic methods. Future research should focus on developing novel asymmetric syntheses that are not only efficient and high-yielding but also highly selective. Current synthetic approaches to chiral hydantoins can be complex; thus, streamlined methodologies are in high demand.

Key areas for exploration include:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts (organocatalysts or metal complexes) for the direct and enantioselective synthesis of 5-(1-Hydroxyethyl)imidazolidine-2,4-dione would be a significant advancement. This could involve asymmetric additions to a hydantoin (B18101) precursor or cyclization reactions that set the stereocenter with high fidelity.

Biocatalysis: The use of enzymes (e.g., ketoreductases) for the stereoselective reduction of a 5-acetylimidazolidine-2,4-dione precursor could offer a green and highly efficient route to the desired enantiopure alcohol.

Flow Chemistry: Implementing continuous flow processes for the synthesis could enhance safety, scalability, and reproducibility, while also allowing for precise control over reaction parameters to maximize stereoselectivity.

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

| Chiral Lewis Acid Catalysis | High enantioselectivity, broad substrate scope. | Catalyst design and optimization for the specific substrate. |

| Organocatalysis | Metal-free, environmentally benign, lower toxicity. | Achieving high turnover numbers and stereoselectivity. |

| Enzymatic Reduction | Near-perfect enantioselectivity, mild reaction conditions. | Enzyme screening and protein engineering for optimal activity. |

| Flow Synthesis | Improved safety, scalability, and process control. | Reactor design and optimization for multi-step sequences. |

Deeper Exploration of Non-Canonical Chemical Reactivity and Catalytic Transformations

The chemical reactivity of the this compound core offers avenues beyond its established roles. The interplay between the hydantoin ring and the hydroxyethyl (B10761427) side chain could be exploited in novel chemical transformations. rsc.org

Future investigations should target:

Catalyst Development: The molecule itself, with its hydrogen bond donors and acceptors, could serve as a ligand for metal catalysts or as an organocatalyst for various transformations. ekb.eg Its chirality could be leveraged in asymmetric catalysis.

Ring-Opening and Ring-Transformation Reactions: Controlled manipulation of the hydantoin ring could lead to the synthesis of other valuable heterocyclic structures or acyclic building blocks.

Side-Chain Functionalization: Exploring novel reactions of the secondary alcohol, such as stereospecific substitutions or oxidations, could generate a library of new derivatives with unique properties. For instance, converting the hydroxyl group into other functional groups could modulate the compound's chemical and physical properties for various applications.

Advanced Computational Approaches for Predictive Design and Mechanistic Understanding

Computational chemistry provides powerful tools for predicting molecular properties and elucidating reaction mechanisms, thereby accelerating the research and development process. nih.govnih.gov For this compound, advanced computational methods can offer profound insights.

Key computational research directions include:

Conformational Analysis: A thorough study of the compound's conformational landscape to understand how its three-dimensional shape influences its reactivity and interactions with other molecules.

Reaction Mechanism Elucidation: Using methods like Density Functional Theory (DFT), researchers can model potential synthetic routes and catalytic cycles to predict the most favorable pathways and transition states. chemrxiv.org This can guide the design of more efficient synthetic strategies.

Predictive Modeling of Properties: Quantum mechanics and molecular dynamics simulations can be used to predict various properties, including spectral data, solubility, and potential interactions with biological targets or material surfaces. nih.gov

| Computational Method | Research Application | Expected Outcome |

| Density Functional Theory (DFT) | Reaction pathway analysis. | Identification of lowest energy reaction mechanisms. |

| Molecular Dynamics (MD) | Simulation of conformational dynamics. | Understanding of structural flexibility and interactions. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-catalyzed reactions. | Insights into biocatalytic synthesis pathways. |

Expansion into Novel Non-Biological Applications and Material Science Innovations

While hydantoin derivatives are primarily explored for their pharmacological activities, their unique structural features suggest potential in material science. nih.govnih.gov The ability of the hydantoin core to form robust hydrogen-bonding networks is a key feature that could be exploited.

Unexplored applications in this domain include:

Polymer Chemistry: this compound could be used as a monomer or a cross-linking agent in the synthesis of novel polymers. The hydroxyl group provides a reactive handle for polymerization, while the hydantoin moiety could impart desirable properties such as thermal stability and specific recognition capabilities to the resulting polymer.

Supramolecular Chemistry: The directed hydrogen-bonding capabilities of the hydantoin ring could be utilized to construct well-defined supramolecular assemblies, such as gels, liquid crystals, or porous organic frameworks.

Photosensitive Materials: Some hydantoin derivatives have been investigated for use in photosensitive materials. nih.gov Future work could explore the potential of this compound and its derivatives in the development of new photopolymers or photochromic materials.

Integration of Machine Learning and Artificial Intelligence for Compound Design and Activity Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical and materials research by enabling rapid screening of virtual compounds and prediction of their properties. nih.govspringernature.comnih.gov

Future research should leverage these technologies to:

De Novo Design: Employ generative AI models to design novel derivatives of this compound with optimized properties for specific applications, be it in medicine or material science. crimsonpublishers.com These models can explore vast chemical spaces to identify promising new structures.

Predictive QSAR Models: Develop Quantitative Structure-Activity Relationship (QSAR) models using machine learning to predict the biological activity or physical properties of new derivatives. nih.gov This can significantly reduce the need for extensive experimental screening.

Reaction Prediction and Synthesis Planning: Utilize AI tools to predict the outcomes of unknown reactions and to devise optimal synthetic routes for target derivatives, making the synthetic process more efficient and predictable. springernature.com

| AI/ML Application | Objective | Potential Impact |

| Generative Models | Design of novel derivatives with desired properties. | Accelerated discovery of new functional molecules. |

| Predictive Modeling | Forecasting biological activity and material properties. | Reduced cost and time for experimental testing. |

| Retrosynthetic Analysis | Automated planning of synthetic pathways. | Streamlined and optimized chemical synthesis. |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and innovations across multiple scientific disciplines.

Q & A

Q. How can the structural characterization of 5-(1-Hydroxyethyl)imidazolidine-2,4-dione be systematically validated?

To confirm the compound's structure, employ a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Analyze - and -NMR spectra to verify the hydroxyethyl substituent and imidazolidine ring protons/carbons. The presence of a hydroxyl group (δ ~4.8 ppm in -NMR) and carbonyl signals (δ ~170-180 ppm in -NMR) are critical markers .

- X-ray Diffraction : Single-crystal X-ray analysis provides unambiguous confirmation of bond lengths, angles, and spatial arrangement. For example, related imidazolidine-diones exhibit monoclinic crystal systems (e.g., space group) with hydrogen-bonded networks stabilizing the structure .

Q. What experimental conditions optimize the synthesis of this compound?

Key parameters include:

- Reaction Solvents : Use polar aprotic solvents like DMSO or ethanol to enhance nucleophilic reactivity during cyclization. Ethanol is preferred for its balance of solubility and ease of removal .

- Temperature Control : Maintain 60-80°C to facilitate ring closure while minimizing side reactions like oxidation of the hydroxyethyl group .

- Purification : Recrystallization from ethanol/water mixtures yields high-purity crystals. Chromatography (e.g., silica gel with ethyl acetate/hexane) may resolve diastereomers if present .

Advanced Research Questions

Q. How can computational methods accelerate the design of derivatives based on this compound?

Integrate quantum chemical calculations and reaction path search algorithms:

- Reaction Pathway Prediction : Use density functional theory (DFT) to model intermediates and transition states for substituent modifications (e.g., introducing halogen or aryl groups). This reduces trial-and-error in optimizing reaction conditions .

- Docking Studies : Screen derivatives for biological activity by simulating interactions with target proteins (e.g., enzymes in metabolic pathways). For example, thiazolidine-dione analogs show affinity for peroxisome proliferator-activated receptors (PPARs) .

Q. What strategies resolve contradictions in reported biological activities of imidazolidine-dione derivatives?

Address discrepancies through:

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., hydroxyethyl vs. methyl groups) and evaluate effects on bioactivity. For instance, electron-withdrawing groups on the phenyl ring enhance antioxidant properties in thiazolidine-diones .

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables. For antimicrobial testing, use consistent bacterial strains and minimum inhibitory concentration (MIC) protocols .

Q. How can researchers validate synthetic byproducts or unexpected reaction outcomes for this compound?

Apply analytical and mechanistic approaches:

- LC-MS and HRMS : Identify byproducts via high-resolution mass spectrometry. For example, oxidation of the hydroxyethyl group may yield a ketone derivative (mass shift +14 Da) .

- Mechanistic Probes : Use isotopic labeling (e.g., at the hydroxyethyl position) to trace reaction pathways. This clarifies whether side products arise from ring-opening or esterification .

Methodological Guidance

Q. What steps ensure reproducibility in scaling up the synthesis of this compound?

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time, ensuring consistency across batches .

- Scale-Up Protocols : Gradually increase batch size while maintaining solvent-to-substrate ratios and mixing efficiency. Industrial-scale reactors may require adjusted heating rates to prevent thermal degradation .

Q. How should researchers approach structural modifications to enhance the compound’s stability?

- Protecting Groups : Temporarily protect the hydroxyl group (e.g., with tert-butyldimethylsilyl ether) during reactions involving strong bases or electrophiles .

- Derivatization : Substitute the hydroxyethyl group with a more stable moiety (e.g., trifluoroethyl) and assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Data Interpretation and Validation

Q. What analytical techniques are critical for distinguishing stereoisomers of this compound?

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol gradients to resolve enantiomers. Retention times and peak areas quantify enantiomeric excess .

- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by comparing experimental and simulated spectra of C=O and N-H stretches .

Q. How can conflicting spectral data (e.g., NMR shifts) be reconciled during characterization?

- Solvent Effects : Note that -NMR chemical shifts vary with solvent (e.g., DMSO-d6 vs. CDCl3). Refer to databases like SDBS for solvent-specific benchmarks .

- Dynamic Effects : Consider tautomerism; imidazolidine-diones may exhibit keto-enol equilibria, broadening signals. Low-temperature NMR (-40°C) can "freeze" tautomers for clearer analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products